PF-05089771

Description

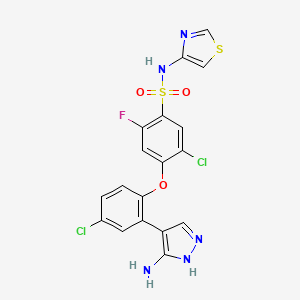

Overview of PF-05089771 as a Chemical Compound

This compound is a small molecule characterized as an orally active and selective arylsulfonamide inhibitor of voltage-gated sodium channel 1.7 (NaV1.7). medchemexpress.comtocris.com Its chemical formula is C₁₈H₁₂Cl₂FN₅O₃S₂, and it has a molecular weight of approximately 500.4 g/mol . nih.govwikipedia.orgfda.gov The compound is also known by its IUPAC name, 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide. nih.govfda.gov this compound is designed to interact with the voltage-sensing domain (VSD) of the NaV1.7 channel, stabilizing its inactivated conformation. researchgate.net It exhibits potent inhibition of NaV1.7 across various species, including human, cynomolgus monkey, dog, and mouse, with IC₅₀ values in the nanomolar range. medchemexpress.comtocris.commedchemexpress.com Notably, it demonstrates significant selectivity for NaV1.7 over other NaV subtypes, including NaV1.1-1.6 and NaV1.8. medchemexpress.comtocris.commedchemexpress.comnih.govcaymanchem.com

Table 1. This compound Potency (IC₅₀) across Species and NaV Subtypes

| Target Species/Subtype | IC₅₀ (nM) | Selectivity Fold (vs hNaV1.7) |

| hNaV1.7 | 11 | 1 |

| cynNaV1.7 | 12 | ~1.1 |

| dogNaV1.7 | 13 | ~1.2 |

| musNaV1.7 | 8 | ~0.7 |

| ratNaV1.7 | 171 | ~15.5 |

| NaV1.1 | 850 | ~77 |

| NaV1.2 | 110 | ~10 |

| NaV1.3 | 11000 | >909 |

| NaV1.4 | 10000 | >909 |

| NaV1.5 | 25000 | >909 |

| NaV1.6 | 160 | ~14.5 |

| NaV1.8 | >10000 | >909 |

Note: IC₅₀ values are approximate and compiled from multiple sources. Selectivity fold is calculated relative to the human NaV1.7 IC₅₀ of 11 nM. medchemexpress.comtocris.comresearchgate.netmedchemexpress.comnih.govcaymanchem.com

Historical Context of this compound Development within Pharmaceutical Research

The development of this compound by Pfizer Inc. stemmed from research into selective inhibitors of voltage-gated sodium channels, particularly NaV1.7, as a strategy for pain management. wikipedia.orgnus.edu.sgfrontiersin.org The compound was identified through the optimization of diaryl ether aryl sulfonamides, building upon earlier lead compounds like PF-04856264. frontiersin.orgacs.org this compound was advanced into clinical trials to explore its potential as an analgesic for various acute and chronic pain conditions. wikipedia.orgnus.edu.sgncats.io Its development included multiple Phase 1 studies and Phase 2 clinical trials investigating its efficacy in conditions such as postoperative dental pain, inherited erythromelalgia, and painful diabetic neuropathy. wikipedia.orgnih.govfrontiersin.orgncats.iotandfonline.comveeva.comdrugbank.com Despite showing some statistically significant improvement in postoperative dental pain compared to placebo, the results in other studies, such as those for painful diabetic neuropathy, were not statistically significant, leading to the discontinuation of its further development for certain indications. nih.govfrontiersin.orgncats.iodrugbank.com

Significance of Voltage-Gated Sodium Channels (NaV) in Neurobiology and Pain Pathophysiology

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. nih.gov They play a fundamental role in neurobiology by controlling neuronal excitability and communication. In the context of pain pathophysiology, specific NaV subtypes are critically involved in the generation and transmission of pain signals. nih.govtandfonline.com Dysregulation or altered function of these channels can lead to neuronal hyperexcitability, contributing to various pain disorders. nih.gov

NaV1.7 is a voltage-gated sodium channel subtype that plays a pivotal role in nociceptive pathways, the neural pathways involved in the processing of noxious stimuli. nih.govnih.govtandfonline.comguidetopharmacology.org This channel is primarily expressed in peripheral sensory neurons and sympathetic neurons, which are key components of the pain signaling system. nih.gov Gain-of-function mutations in the gene encoding NaV1.7 (SCN9A) are associated with severe inherited pain disorders, such as inherited erythromelalgia and paroxysmal extreme pain disorder, where increased NaV1.7 activity leads to neuronal hyperexcitability and exaggerated pain sensations. nih.govtandfonline.comguidetopharmacology.org Conversely, loss-of-function mutations in SCN9A can result in congenital insensitivity to pain (CIP), highlighting the essential role of NaV1.7 in pain perception. guidetopharmacology.org These genetic findings strongly support NaV1.7 as a critical mediator of pain and a promising target for analgesic development. nih.govtandfonline.comguidetopharmacology.org

The expression pattern of NaV1.7 in the nervous system underscores its involvement in pain signaling. NaV1.7 is predominantly found in peripheral sensory neurons. nih.govtandfonline.comguidetopharmacology.org

Dorsal root ganglion (DRG) neurons are primary sensory neurons that transmit information from the periphery to the spinal cord. NaV1.7 is highly expressed in a subset of DRG neurons, particularly small-diameter nociceptive neurons, which are responsible for detecting painful stimuli. nih.govnus.edu.sgncats.iotandfonline.com Its presence in these neurons is critical for their excitability and their ability to fire action potentials in response to painful stimuli. nih.gov Studies have shown that NaV1.7 current contributes significantly to the excitability of DRG neurons. nih.gov

Similar to DRG neurons, trigeminal neurons are sensory neurons that innervate the face and head. NaV1.7 is also expressed in trigeminal ganglia neurons, where it plays a role in processing sensory information, including pain, from the orofacial region. tandfonline.com The involvement of NaV1.7 in trigeminal neurons is relevant to conditions like trigeminal neuralgia, a severe facial pain disorder. tandfonline.com

Table 2. Key Neuronal Tissues Expressing NaV1.7

| Neuronal Tissue | Primary Role in Pain Signaling |

| Dorsal Root Ganglia (DRG) | Peripheral pain transmission |

| Trigeminal Ganglia | Orofacial pain transmission |

| Sympathetic Neurons | Contribution to some pain states |

Note: This table focuses on tissues discussed in the provided context regarding NaV1.7 and pain. nih.govtandfonline.comguidetopharmacology.org

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSCOUXLBXGGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336085 | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235403-62-9 | |

| Record name | PF-05089771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235403629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05089771 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-05089771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-05089771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25U4N985O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic and Molecular Studies of Pf 05089771

Mechanism of Action as a NaV1.7 Inhibitor

PF-05089771 functions as a potent and selective inhibitor of human NaV1.7 channels. researchgate.netscientificlabs.iefocusbiomolecules.com Its inhibitory mechanism is state-dependent, showing a significantly higher affinity for the inactivated states of the channel compared to the resting state. researchgate.netfocusbiomolecules.comnih.govresearchgate.netnih.gov

Interaction with Voltage-Sensing Domain (VSD) of NaV1.7

Research indicates that this compound interacts with the voltage-sensing domain (VSD) of domain IV of the NaV1.7 channel. researchgate.netscientificlabs.ienih.govresearchgate.netfrontiersin.orgnih.gov This interaction is distinct from the binding site of classic sodium channel inhibitors like lidocaine (B1675312), which bind within the channel pore. nih.govnih.gov The binding of this compound to the VSD4 is crucial for its inhibitory activity. plos.org

Stabilization of Inactivated Conformation of NaV1.7

A key aspect of this compound's mechanism is its ability to stabilize the inactivated conformation of the NaV1.7 channel. researchgate.netscientificlabs.ienih.govresearchgate.netfrontiersin.org By binding to the VSD in its external position, which is associated with inactivated states, this compound locks the channel in a non-conducting state. nih.govresearchgate.netnih.govdovepress.com This stabilization prevents the channel from returning to the resting or open states, thereby reducing sodium influx and neuronal excitability.

State-Dependent Inhibition Characteristics (e.g., half-inactivated vs. resting channels)

This compound exhibits a marked state-dependent inhibition. It is significantly more potent at inhibiting NaV1.7 channels that are in an inactivated state compared to those in the resting state. researchgate.netfocusbiomolecules.comresearchgate.net Studies have shown that the potency of this compound is nearly 1000-fold greater for half-inactivated channels compared to resting channels, with IC50 values reported as 11 nM and approximately 10 µM, respectively. researchgate.netfocusbiomolecules.complos.org The onset of block is slow and dependent on depolarization and concentration. nih.govresearchgate.net

| Channel State | IC50 (nM) |

| Half-Inactivated | 11 |

| Resting | ~10,000 |

Furthermore, this compound interacts equivalently with both fast and slow inactivated states of the NaV1.7 channel. nih.govresearchgate.netnih.gov This suggests that the inhibition is less dependent on the specific type of inactivated state and more on the time the channel spends in a depolarized conformation where the high-affinity binding site is available. nih.govresearchgate.net

Selectivity Profile of this compound

A key characteristic of this compound is its selectivity for the NaV1.7 subtype over other voltage-gated sodium channels. nih.govnih.govresearchgate.netscientificlabs.ieresearchgate.netfrontiersin.orgplos.orgplos.org Achieving such selectivity is important to avoid off-target effects on NaV channels involved in cardiac function, skeletal muscle contraction, and central nervous system activity. nih.govnih.govtandfonline.com

Selectivity over NaV1.2, NaV1.6, NaV1.1, NaV1.4, NaV1.3, NaV1.5

This compound demonstrates significant selectivity for NaV1.7 over a range of other NaV subtypes. It is reported to be 11-fold more selective over NaV1.2, 16-fold over NaV1.6, and 59-fold over NaV1.1. nih.gov The selectivity is even greater for NaV1.3, NaV1.4, and NaV1.5, showing ≥ 909-fold selectivity over these subtypes. nih.gov Selectivity over NaV1.5 and NaV1.8 has been reported to be greater than 1000-fold. researchgate.netplos.orgdovepress.com While selectivity over NaV1.1, NaV1.2, and NaV1.6 is generally more modest, the compound exhibits substantial differentiation from many other NaV isoforms. nih.gov

| NaV Subtype | Selectivity Fold (vs NaV1.7) |

| NaV1.2 | 11 |

| NaV1.6 | 16 |

| NaV1.1 | 59 |

| NaV1.3 | ≥ 909 |

| NaV1.4 | ≥ 909 |

| NaV1.5 | ≥ 909 (or >1000) |

| NaV1.8 | ≥ 909 (or >1000) |

This selectivity profile underscores this compound's targeted action on NaV1.7, a channel critically implicated in pain pathways.

Selectivity over NaV1.8 and NaV1.5 (TTX-R channels)

A key characteristic of this compound is its high selectivity for NaV1.7 over other voltage-gated sodium channel subtypes, especially the tetrodotoxin-resistant (TTX-R) channels NaV1.8 and NaV1.5. Studies have consistently demonstrated that this compound exhibits a selectivity of greater than 1000-fold for NaV1.7 compared to NaV1.5 and NaV1.8. researchgate.netresearchgate.netdovepress.commedchemexpress.comnih.gov This high degree of selectivity is crucial for minimizing potential off-target effects on cardiac function (associated with NaV1.5) and other sensory modalities where NaV1.8 plays a significant role. dovepress.com

Quantitative data on the selectivity of this compound across various human NaV subtypes, typically expressed as IC50 values, highlight its preference for NaV1.7. For human NaV1.7, IC50 values are reported in the low nanomolar range (e.g., 11 nM). medchemexpress.comnih.govtocris.comrndsystems.com In contrast, IC50 values for NaV1.5 and NaV1.8 are in the micromolar range (>10 µM). medchemexpress.com Selectivity over other TTX-sensitive channels like NaV1.1, NaV1.2, NaV1.3, NaV1.4, and NaV1.6 also ranges from approximately 10-fold to 900-fold. medchemexpress.comnih.govresearchgate.net

| Human NaV Subtype | IC50 (nM) | Selectivity over NaV1.7 (fold) |

|---|---|---|

| NaV1.7 | 11 medchemexpress.comnih.govtocris.comrndsystems.com | 1 |

| NaV1.1 | 850 tocris.comrndsystems.com | ~77 |

| NaV1.2 | 110 tocris.comrndsystems.com | ~10 |

| NaV1.3 | 11000 tocris.comrndsystems.com | ~1000 |

| NaV1.4 | 10000 tocris.comrndsystems.com | ~909 |

| NaV1.5 | 25000 tocris.comrndsystems.com (>10000 medchemexpress.com) | >2272 (>909 medchemexpress.com) |

| NaV1.6 | 160 tocris.comrndsystems.com | ~14 |

| NaV1.8 | >10000 medchemexpress.com | >909 medchemexpress.com |

Note: IC50 values can vary slightly depending on the specific assay conditions and source.

Selectivity over other Ion Channels, Receptors, Enzymes, and Transporters

Beyond its selectivity within the voltage-gated sodium channel family, this compound has also been evaluated for its activity against a broader panel of biological targets, including various ion channels, receptors, enzymes, and transporters. Research indicates that this compound exhibits selectivity over a panel of 81 such targets. tocris.comrndsystems.com This broad selectivity profile is important for reducing the likelihood of off-target pharmacological effects that could lead to unwanted side effects.

Molecular Interactions and Binding Sites

This compound functions as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel. nih.govnih.govresearchgate.netresearchgate.netmedcentral.com This mechanism is distinct from classic pore blockers.

Identification of Interaction Sites within the Fourth Voltage-Sensor Domain (VSD4)

Mechanistic studies have identified that this compound binds to a site located within the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel. nih.govnih.govresearchgate.netresearchgate.netmedcentral.comelifesciences.orgpnas.orgfrontiersin.org This binding site is situated on the extracellular surface of the S1-S4 voltage-sensor segment of homologous Domain 4. nih.gov The interaction with VSD4 is thought to stabilize the inactivated conformation of the channel, thereby inhibiting its activity. researchgate.netresearchgate.netfrontiersin.org

Effects of Mutations on this compound Potency

Mutagenesis studies have been instrumental in identifying residues critical for the binding and efficacy of this compound. Mutations within the VSD4 region have been shown to significantly impact the potency of this compound. For instance, a specific mutation in human NaV1.7 (hNaV1.7 M1,2,3 mutation) resulted in an approximate 100-fold reduction in this compound potency, strongly indicating an interaction with VSD4. nih.govresearchgate.net In contrast, mutations at the traditional local anesthetic or TTX binding sites had a less substantial effect on this compound potency. nih.govresearchgate.netpnas.orgfrontiersin.org Specific residues within the rat NaV1.7 VSD4, such as H1547, W1548R, and E1595, have been implicated as binding residues for this class of inhibitors. researchgate.net

| hNaV1.7 Construct | Mutation | This compound IC50 | Effect on Potency |

|---|---|---|---|

| Wild Type | - | 11 ± 1.3 nM nih.govresearchgate.net | - |

| TTX-R Mutation | - | 21.6 ± 1.2 nM nih.govresearchgate.net | <3-fold change nih.gov |

| LA Mut (Local Anesthetic Site Mutation) | - | 4.7 ± 1.2 nM nih.govresearchgate.net | <3-fold change nih.gov |

| M1,2,3 Mutation (VSD4) | - | 1.15 ± 1.2 μM nih.govresearchgate.net | ~100-fold reduction nih.govresearchgate.net |

Note: Data are representative and may vary across studies.

Comparison with Other NaV1.7 Inhibitors' Binding Mechanisms

The binding mechanism of this compound to VSD4 distinguishes it from classic sodium channel inhibitors, such as local anesthetics like lidocaine, which bind within the channel pore. nih.govpnas.orgfrontiersin.org While both this compound and pore blockers exhibit state-dependent binding with higher affinity for inactivated channels, their distinct binding sites suggest different modes of interaction and potential for synergistic effects. nih.gov Studies have shown that the presence of lidocaine can enhance the inhibition of NaV1.7 by this compound, suggesting an interaction mediated by their mutual state dependence. nih.gov Other NaV1.7 inhibitors targeting VSD4, such as GX-936, share a similar binding mechanism to this compound. pnas.orgfrontiersin.org However, differences in binding kinetics and duration have been observed when comparing this compound with other blockers like GX-201 and GX-585. tandfonline.com

Modulation of Neuronal Excitability by this compound

By selectively inhibiting NaV1.7, this compound modulates the electrical activity of neurons, particularly those where NaV1.7 plays a significant role, such as nociceptors. NaV1.7 contributes to the initiation and propagation of action potentials and influences neuronal excitability. nih.govdovepress.commdpi.com Inhibition of NaV1.7 by this compound has been shown to block spontaneous firing of neurons, including those derived from patients with inherited erythromelalgia (IEM), a painful neuropathy linked to gain-of-function mutations in SCN9A (the gene encoding NaV1.7). tocris.comrndsystems.com

The extent to which this compound modulates neuronal excitability can depend on the relative contribution of NaV1.7 compared to other sodium channel subtypes (like NaV1.3 and NaV1.8) in a given neuronal population or under specific physiological or pathological conditions. researchgate.netelifesciences.orgelifesciences.org For example, in some contexts, particularly after inflammation, the contribution of NaV1.7 to nociceptor excitability may increase, potentially enhancing the effectiveness of NaV1.7 inhibitors like this compound in reducing pain-related behaviors. elifesciences.orgelifesciences.org Conversely, in conditions where other NaV subtypes predominantly control excitability, the effect of selective NaV1.7 blockade might be less pronounced. researchgate.net Studies using this compound have helped to reveal the complex and sometimes redundant roles of different NaV subtypes in regulating neuronal firing. researchgate.netelifesciences.org

Inhibition of Spontaneous Firing in Sensory Neurons

Studies using induced pluripotent stem cell (iPSC)-derived sensory neurons from patients with inherited erythromelalgia (IEM), a condition linked to gain-of-function mutations in Naᵥ1.7, have shown that this compound effectively blocks spontaneous firing. tocris.comrndsystems.combiorxiv.orgburningfeet.orgfrontiersin.org This spontaneous firing is a characteristic phenotype of these neurons due to the Naᵥ1.7 mutations leading to increased excitability. biorxiv.orgburningfeet.orgfrontiersin.org For instance, in iPSC-derived sensory neurons from an IEM subject with the I848T mutation, spontaneous firing was completely blocked at a concentration of 60 nM this compound. burningfeet.org Another study confirmed that this compound at concentrations of 60 nM and 110 nM blocked action potential firing in patient-derived hiPSC-sensory neurons. frontiersin.org This suggests that this compound can counteract the hyperexcitability caused by these specific Naᵥ1.7 channelopathies. biorxiv.org

Suppression of Action Potentials in Dorsal Root Ganglion (DRG) Neurons

This compound has been shown to suppress action potentials in dorsal root ganglion (DRG) neurons. nih.gov DRG neurons are crucial for transmitting pain signals, and Naᵥ1.7 plays a significant role in their excitability, particularly in initiating and propagating action potentials. mdpi.complos.orgnih.gov Studies have demonstrated that this compound dose-dependently reduces the firing frequency of DRG neurons. nih.gov At a concentration of 100 nM, this compound was observed to suppress the firing frequency of DRG neurons. nih.gov The reduction in the number of action potentials and a decrease in the depolarized amplitude were noted after the application of this compound, which is consistent with Naᵥ1.7's contribution to the rising phase of an action potential. nih.gov

Impact on Tetrodotoxin-Sensitive (TTX-S) and Tetrodotoxin-Resistant (TTX-R) Currents

This compound exhibits differential effects on tetrodotoxin-sensitive (TTX-S) and tetrooxin-resistant (TTX-R) sodium currents. It is significantly more potent against TTX-S currents, particularly those mediated by Naᵥ1.7. medchemexpress.comresearchgate.netnih.gov Naᵥ1.7 is considered the predominant functional TTX-S Naᵥ channel in mouse and human nociceptors. plos.orgresearchgate.net

This compound has been determined to be more than 1000-fold selective over TTX-R Naᵥ1.5 and Naᵥ1.8 channels (IC₅₀s > 10 μM). medchemexpress.comresearchgate.netnih.gov Its selectivity over other TTX-S channels varies, showing approximately 10-fold selectivity over Naᵥ1.2 and up to 900-fold selectivity over Naᵥ1.3 and Naᵥ1.4. medchemexpress.comresearchgate.netnih.gov

In human DRG neurons, this compound at a concentration of 30 nM blocked the majority of TTX-S current (75.5 ± 10.5%). medchemexpress.complos.org A concentration of 100 nM resulted in complete block of TTX-S current. medchemexpress.complos.org The IC₅₀ for TTX-S current block in human DRG neurons was reported to be 8.4 ± 1.2 nM, which is close to its potency on recombinantly expressed human Naᵥ1.7 (11 ± 1.2 nM). plos.org These findings support that Naᵥ1.7 underlies the majority of TTX-S current in cultured nociceptive human DRG neurons. plos.org

However, it is worth noting that some studies in human DRG neurons have indicated that this compound can also block TTX-R currents at higher concentrations, with an IC₅₀ of approximately 50 nM. elifesciences.orgelifesciences.org This suggests that while highly selective for Naᵥ1.7 among recombinant channels, its selectivity might be less pronounced against native channels in a complex cellular environment. elifesciences.orgelifesciences.org Despite this, the significant potency and selectivity for Naᵥ1.7-mediated TTX-S currents remain a key molecular characteristic of this compound. medchemexpress.complos.orgresearchgate.netnih.gov

Inhibition of TTX-S Current by this compound in Human DRG Neurons

| Concentration (nM) | Block of TTX-S Current (%) | n | Citation |

| 30 | 75.5 ± 10.5 | 5 | medchemexpress.complos.org |

| 100 | Complete block | - | medchemexpress.complos.org |

| IC₅₀ | 8.4 ± 1.2 | 5-8 | plos.org |

Selectivity Profile of this compound (IC₅₀ nM)

| Channel Subtype | Human IC₅₀ (nM) | Mouse IC₅₀ (nM) | Rat IC₅₀ (nM) | Citation |

| Naᵥ1.7 | 11 | 8 | 171 | tocris.comrndsystems.commedchemexpress.com |

| Naᵥ1.1 | 850 | - | - | tocris.comrndsystems.com |

| Naᵥ1.2 | 110 | - | - | tocris.comrndsystems.com |

| Naᵥ1.3 | 11000 | - | - | tocris.comrndsystems.com |

| Naᵥ1.4 | 10000 | - | - | tocris.comrndsystems.com |

| Naᵥ1.5 | 25000 | - | - | tocris.comrndsystems.com |

| Naᵥ1.6 | 160 | - | - | tocris.comrndsystems.com |

| Naᵥ1.8 | >10000 | - | - | medchemexpress.comresearchgate.netnih.gov |

Preclinical Research on Pf 05089771

In Vitro Studies and Cellular Models

In vitro research has been crucial in understanding the cellular mechanisms by which PF-05089771 interacts with NaV1.7 and affects neuronal excitability.

Human Embryonic Kidney (HEK) 293 cells heterologously expressing recombinant human NaV1.7 have been used to characterize the potency and selectivity of this compound. Studies have shown that this compound is a potent blocker of human NaV1.7 channels expressed in HEK293 cells, with an IC50 of 11 nM tocris.comrndsystems.comresearchgate.net. Its selectivity profile has also been assessed in HEK293 cells expressing other NaV1 subtypes, demonstrating significantly lower potency against NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, and NaV1.6 tocris.comrndsystems.com. For instance, IC50 values were 0.85 µM for NaV1.1, 0.11 µM for NaV1.2, 11 µM for NaV1.3, 10 µM for NaV1.4, 25 µM for NaV1.5, and 0.16 µM for NaV1.6, indicating at least 10-fold selectivity over the closest isoforms and over 1000-fold selectivity over NaV1.5 and NaV1.8 tocris.comrndsystems.complos.org. Studies in HEK293 cells expressing orthologous NaV1.7 channels from different species (mouse, rat, dog, cynomolgus macaque) showed that this compound inhibited mouse, dog, and cynomolgus macaque NaV1.7 with potency similar to human NaV1.7, while potency was significantly decreased against rat NaV1.7 (IC50 168 nM) researchgate.net.

Induced pluripotent stem cell (iPSC)-derived sensory neurons (iPSC-SNs) have provided a valuable human-relevant model for studying NaV1.7 function and the effects of blockers like this compound, particularly in the context of inherited pain disorders tandfonline.comnih.govresearchgate.netburningfeet.orgresearchgate.netbiorxiv.org.

iPSC-SNs derived from patients with IEM, a condition caused by gain-of-function mutations in SCN9A, exhibit hyperexcitability, including a reduced threshold for action potential firing and increased spontaneous firing, recapitulating key aspects of the disease phenotype in vitro tandfonline.comnih.govresearchgate.netburningfeet.orgresearchgate.netbiorxiv.org. Treatment of IEM iPSC-SNs with this compound has been shown to normalize this hyperexcitability. For example, in iPSC-SNs from patients with different gain-of-function NaV1.7 mutations, this compound normalized the action potential firing threshold in a majority of the lines studied, bringing them closer to levels observed in iPSC-SNs from unaffected donors nih.govresearchgate.net. This compound also effectively stopped spontaneous firing in erythromelalgia iPSC-SN cultures researchgate.netbiorxiv.org. Studies using patch-clamp techniques on iPSC-SNs from IEM subjects demonstrated that this compound increased the rheobase (the minimum current required to elicit an action potential) in a concentration-dependent manner burningfeet.org.

Research using iPSC-SNs from IEM patients has explored the relationship between the degree of neuronal hyperexcitability observed in vitro and the severity of the clinical pain phenotype. A trend towards a correlation between the severity of the clinical phenotype and the hyperexcitability of the iPSC-derived sensory neurons has been observed for individual mutations researchgate.netburningfeet.org. Furthermore, the response of iPSC-SNs to blockade by this compound seemed to correspond to the response to the drug observed in a small clinical study in IEM patients tandfonline.comresearchgate.netburningfeet.orgresearchgate.netnih.gov. For instance, iPSC-SNs from one IEM subject did not show a response to this compound exposure, and this patient also did not experience a reduction in heat-evoked pain in the clinical study, suggesting that iPSC studies might potentially help predict drug responders nih.gov.

Studies in Induced Pluripotent Stem Cell (iPSC)-Derived Sensory Neurons

In Vivo Animal Models

In vivo studies, primarily in mouse models of pain, have been conducted to evaluate the analgesic potential of this compound.

This compound has been tested in various mouse models designed to mimic different types of pain. While some studies with NaV1.7 inhibitors have shown efficacy in mouse models of inflammatory and neuropathic pain, the results with this compound specifically have been mixed tandfonline.commdpi.combioworld.com. For example, an earlier version of the compound, PF-04856264, despite high affinity and potency for NaV1.7, showed no effect in reducing pain in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice mdpi.com. In a paclitaxel-induced peripheral neuropathy model in mice, intrathecal injection of this compound did not produce antiallodynic effects mdpi.com. However, other NaV1.7 inhibitors have shown efficacy in models like the acetic acid-induced writhing test, a model for visceral pain, where this compound was also evaluated as a positive control nih.gov. Some studies comparing different NaV1.7 inhibitors in mouse models have used this compound as a reference compound bioworld.com. For instance, in a Freund's complete adjuvant (FCA) mouse model of inflammatory pain, a novel NaV1.7 blocker showed significant analgesic efficacy compared to this compound bioworld.com.

Here is a summary of some in vitro potency data for this compound:

| Channel Subtype (Species) | IC50 (nM) |

| NaV1.7 (Human) | 11 tocris.comrndsystems.comresearchgate.net |

| NaV1.7 (Mouse) | 8 tocris.comrndsystems.com |

| NaV1.7 (Rat) | 171 tocris.comrndsystems.com, 168 researchgate.net |

| NaV1.7 (Dog) | 11 researchgate.net |

| NaV1.7 (Cynomolgus Macaque) | 17 researchgate.net |

| NaV1.1 (Human) | 850 tocris.comrndsystems.com |

| NaV1.2 (Human) | 110 tocris.comrndsystems.com |

| NaV1.3 (Human) | 11000 tocris.comrndsystems.com |

| NaV1.4 (Human) | 10000 tocris.comrndsystems.com |

| NaV1.5 (Human) | 25000 tocris.comrndsystems.com |

| NaV1.6 (Human) | 160 tocris.comrndsystems.com |

| NaV1.8 (Human) | >10000 plos.org |

Note: Data compiled from cited sources. Variations in IC50 values may occur due to differences in experimental conditions.

Mouse Models of Pain

Inflammatory Pain Models (e.g., Formalin model)

In inflammatory pain models, such as the formalin test, NaV1.7 inhibitors have shown activity. The formalin test typically exhibits a biphasic pain response. researchgate.net While some NaV1.7 inhibitors have demonstrated efficacy in reducing pain behaviors in the formalin model, the effect of this compound in this specific model appears to be mixed or less pronounced compared to other compounds. For instance, one study noted that while a related compound was effective in the mouse formalin assay, this compound required high free plasma concentrations to reduce flinching in an aconitine-induced pain model, which is used as a NaV1.7 target engagement assay. nih.govresearchgate.net Another study indicated that a structurally similar compound, PF-04856264, which preceded this compound, had no effect in reducing pain in formalin-, carrageenan-, or complete Freund's adjuvant (CFA)-induced acute pain models in mice. mdpi.com The ability of this compound to reduce pain in behavioral tests like the formalin model can be impacted by shifts in NaV dependence that occur in vivo after inflammation. researchgate.net

Neuropathic Pain Models

This compound has been investigated in various neuropathic pain models. Neuropathic pain is often characterized by symptoms like burning, tingling, shooting, or electric-like pain, and may involve allodynia. tandfonline.comtandfonline.com Preclinical studies using NaV1.7-selective inhibitors in neuropathic pain models have frequently reported significant pain relief. nih.gov However, the efficacy of this compound in these models has shown variability. For example, intrathecal injection of this compound failed to produce antiallodynic effects in the paclitaxel-induced peripheral neuropathy model in rats. mdpi.com Conversely, intraperitoneal injection of NaV1.7 blockers, including this compound, significantly alleviated mechanical allodynia in a mouse spinal cord injury model where ectopic expression of NaV1.7 was detected in spinal dorsal horn neurons. mdpi.com Despite promising results in some preclinical neuropathic pain models, the translation to clinical efficacy has been challenging for NaV1.7 inhibitors, including this compound. frontiersin.orgnih.govfrontiersin.org

Aconitine-Induced Pain Model (IEM model)

The aconitine-induced pain model, also referred to as the Inherited Erythromelalgia (IEM) model, has been established as a preclinical tool to assess NaV1.7 target engagement. nih.govresearchgate.net This model utilizes transgenic mice expressing a human NaV1.7 gain-of-function variant, where aconitine (B1665448) causes a specific effect dependent on human NaV1.7 potency. researchgate.net In this model, this compound has been evaluated for its ability to block the response to aconitine. While some newer NaV1.7 inhibitors have shown effectiveness at lower multiples of their IC50 values in this assay, this compound required free plasma concentrations greater than 30 times its NaV1.7 IC50 to reduce flinching. nih.govresearchgate.netresearchgate.net One study noted that this compound had an EC50 greater than 18 µM in this assay, comparing less favorably to other compounds tested. researchgate.net

Assessment of Paw Withdrawal and Mechanical Allodynia

Assessment of paw withdrawal and mechanical allodynia is a common method used in preclinical pain models to quantify sensitivity to mechanical stimuli. nih.govnih.gov Mechanical allodynia, a painful response to non-painful mechanical stimulation, is typically measured by assessing the hind paw withdrawal response to von Frey filament stimulation. nih.govnih.gov In models like chronic constriction injury (CCI), mechanical allodynia is usually assessed at various time points after the injury by measuring the force required to elicit a paw withdrawal. nih.gov this compound and other NaV1.7 inhibitors have been evaluated using these methods to determine their ability to increase the paw withdrawal threshold, indicating a reduction in mechanical allodynia. mdpi.comresearchgate.netresearchgate.net For instance, in a mouse spinal cord injury model, this compound significantly alleviated mechanical allodynia. mdpi.com However, in the paclitaxel-induced peripheral neuropathy model, intrathecal administration of this compound did not produce antiallodynic effects as measured by paw withdrawal responses. mdpi.com

Rat Models of Neuropathic Pain (e.g., Postherpetic Neuralgia)

Rat models of neuropathic pain, including those simulating conditions like postherpetic neuralgia (PHN), are utilized in preclinical research. tandfonline.comtandfonline.comjax.org Neuropathic pain in these models can arise from various etiologies, including peripheral nerve injury. mdpi.comtandfonline.com While the search results mention rat models of neuropathic pain and postherpetic neuralgia in the context of NaV channel blockers, specific detailed findings on this compound in a dedicated rat model of postherpetic neuralgia were not prominently featured in the provided snippets. However, research in rat models of neuropathic pain often involves assessing mechanical and thermal hypersensitivity. mdpi.comnih.gov

Guinea Pig Models

Guinea pig models are used in preclinical research for investigating various physiological and pathological processes, including respiratory conditions and cough reflex. nih.govnih.govorcid.orgresearchgate.netcas.cz

Allergic Rhinitis and Cough Reflex

This compound has been investigated in guinea pig models of allergic rhinitis and cough reflex. Allergic rhinitis can contribute to chronic cough, linked to dysregulated airway C- and Aδ-fibres. nih.govcas.cz Studies in Dunkin Hartley guinea pigs sensitized and challenged with ovalbumin (OVA) to induce allergic rhinitis have shown that chronic allergic rhinitis increases the cough response to tussigens like citric acid. nih.govnih.govcas.cz Pre-treatment with inhaled this compound (100 µM) before citric acid inhalation significantly inhibited the cough reflex in these guinea pigs, with approximately 75% inhibition in males and 80% in females, without affecting the respiratory rate. nih.govcas.cz This suggests that NaV1.7 blockade with this compound is effective in inhibiting cough in guinea pigs with allergic rhinitis. nih.gov

Data Tables

Based on the search results, specific quantitative data suitable for detailed interactive tables is limited across all the requested sections. However, the findings regarding cough inhibition in guinea pigs provide some quantitative results.

Table 1: Effect of Inhaled this compound on Citric Acid-Induced Cough in Guinea Pigs with Allergic Rhinitis

| Group | Treatment | Cough Inhibition (%) (Males) | Cough Inhibition (%) (Females) |

| OVA-inhibitor | Inhaled this compound (100 µM) | ≈ 75 | ≈ 80 |

| OVA group | Vehicle | - | - |

Note: Data derived from studies where chronic allergic rhinitis increased cough response to citric acid, and this compound pre-treatment significantly inhibited this response. nih.govcas.cz

Sympathetic Nerve Function in Arteries

Research has investigated the role of NaV1.7 in the function of postganglionic sympathetic nerves innervating arteries and the effect of selective NaV1.7 inhibitors like this compound on sympathetic adrenergic contractions of blood vessels. Studies in guinea-pig stellate ganglia revealed that a significant percentage of sympathetic neurons express NaV1.7 mRNA. nih.govresearchgate.net this compound has been shown to significantly inhibit postganglionic compound action potentials in these nerves. nih.govresearchgate.net Furthermore, blocking NaV1.7 with this compound abolished or strongly inhibited sympathetic adrenergic responses in isolated guinea-pig and human vascular smooth muscle. nih.govresearchgate.net These findings suggest that pharmacologically inhibiting NaV1.7 could potentially reduce sympathetic function in specific vascular beds. nih.govresearchgate.net

Evaluation of Analgesic Efficacy in Animal Models

The analgesic efficacy of this compound has been evaluated in various animal models of pain. While NaV1.7 inhibitors hold promise as analgesics, translating preclinical findings to clinical success has faced challenges. frontiersin.orgtandfonline.comtandfonline.com

In a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA), this compound significantly reduced thermal and tactile sensitivity. elifesciences.org This effect was observed in inflamed mice but not in control mice, suggesting that the efficacy of this compound in this model is linked to inflammation-induced changes in NaV subtype expression and their contribution to nociceptor excitability. elifesciences.org

However, some studies have reported mixed evidence regarding the analgesic efficacy of this compound in preclinical pain models. For instance, intrathecal administration of this compound failed to produce antiallodynic effects in a paclitaxel-induced peripheral neuropathy model in mice. mdpi.com Earlier studies with a related compound, PF-04856264, which also targeted NaV1.7, showed no effect in acute pain models induced by formalin, carrageenan, or CFA in mice. mdpi.com

The required free plasma concentrations relative to in vitro potency against NaV1.7 to achieve a pharmacodynamic effect in animal pain models have been noted. nih.gov For this compound, free plasma concentrations requiring > 30x the NaV1.7 IC50 were needed to reduce flinching in an inherited erythromelalgia (IEM) aconitine-induced pain model in transgenic mice expressing a human NaV1.7 gain-of-function mutation. nih.govnih.gov

Considerations of CNS Penetration in Preclinical Models

This compound is described as a peripherally restricted NaV1.7 antagonist with limited penetration into the central nervous system (CNS). tandfonline.comtandfonline.comnih.govnih.gov This characteristic was intended to potentially reduce the risk of CNS-related side effects. frontiersin.org However, the limited CNS penetration has been considered a potential factor in the observed lack of significant analgesic effect in some clinical studies, as NaV1.7 is also present at the central terminals of dorsal root ganglion neurons in the dorsal horn of the spinal cord, where blockade might be necessary for effective pain signaling inhibition. nih.govnih.govresearchgate.net

Target Engagement Studies in Animal Models

Target engagement studies in animal models aim to confirm that a compound interacts with its intended target in vivo at concentrations relevant to its pharmacological effect. For NaV1.7 inhibitors like this compound, target engagement has been assessed in models such as the IEM aconitine-induced pain model in transgenic mice expressing a human NaV1.7 gain-of-function mutation. nih.govnih.gov As mentioned previously, this compound required free plasma concentrations significantly higher than its in vitro IC50 for NaV1.7 to demonstrate efficacy in this model, suggesting the need for substantial target coverage. nih.govnih.gov

Studies on Specific Physiological Systems

Preclinical research has also delved into the fundamental role of NaV1.7, and thus the potential impact of its inhibition by compounds like this compound, on specific aspects of neuronal function relevant to pain.

Role in Nociceptor Electrogenesis

NaV1.7 plays a fundamental role in the electrogenesis of nociceptors, which are sensory neurons responsible for detecting painful stimuli. nih.goviiab.mecaymanchem.com It contributes to the initiation and the upstroke phase of the action potential in these neurons. nih.gov this compound, as a selective NaV1.7 inhibitor, has been used in preclinical studies to investigate this role. nih.goviiab.mecaymanchem.com Studies using induced pluripotent stem cell (iPSC)-derived sensory neurons from patients with inherited erythromelalgia (IEM), a condition linked to NaV1.7 gain-of-function mutations, have shown that this compound can block the spontaneous firing characteristic of these hyperexcitable neurons in vitro. tocris.comnih.govrndsystems.com

Presynaptic Release

Preclinical studies have investigated the role of NaV1.7 in influencing synaptic transmission, particularly in the dorsal horn of the spinal cord, which is a key area for pain processing. Research using selective NaV1.7 inhibitors, including this compound and the structurally related preclinical compound PF-05198007, has provided insights into this function nih.gov. NaV1.7 is present in the central terminals of dorsal root ganglion (DRG) neurons within the dorsal horn nih.gov.

Studies using PF-05198007, a compound with a similar pharmacodynamic profile to this compound, have demonstrated an influence on neurotransmitter release. In experiments involving dorsal root stimulation, PF-05198007 was shown to abolish synaptically evoked action potentials in spinal cord dorsal horn neurons plos.org. This finding suggests that NaV1.7 channels in the presynaptic terminals of sensory neurons contribute to the release of neurotransmitters that activate dorsal horn neurons.

Furthermore, research indicates that interfering with NaV1.7 function, such as through NaV1.7-targeted gene therapy that reduces NaV1.7 currents and trafficking, can lead to reduced spinal neurotransmitter release in rat models researchgate.net. While direct data specifically detailing this compound's quantitative effects on the release of specific neurotransmitters (e.g., glutamate, substance P) in the dorsal horn were not extensively detailed in the provided snippets, the evidence from studies with related selective NaV1.7 inhibitors and NaV1.7 modulation techniques supports a role for NaV1.7 in this process nih.govplos.orgresearchgate.net. The limited central nervous system (CNS) penetration of this compound, however, has been suggested as a potential factor limiting its ability to fully modulate C-fiber nociceptive transmission, including neurotransmitter release in the dorsal horn nih.govnih.gov.

Vagal Nerve Conduction

The role of NaV1.7 in the conduction of action potentials along vagal nerve fibers has also been a subject of preclinical investigation. NaV1.7 is expressed in vagal neurons nih.gov. Studies examining electrically-stimulated compound action potentials (CAPs) in mouse and rat vagus nerves have utilized NaV1.7 inhibitors, including this compound, to delineate the contribution of this channel subtype researchgate.net.

Research indicates that tetrodotoxin-sensitive NaV1 channels are essential for vagal action potential conduction researchgate.netlarvol.com. This compound has been shown to significantly reduce both the A- and C-waves of CAPs in mouse and rat vagus nerves, suggesting a predominant role for NaV1.7 in this process researchgate.netlarvol.com. For instance, this compound inhibited the mouse A-wave and, in combination with an inhibitor of NaV1.1 and NaV1.6 (ICA-121341), abolished the mouse C-wave, indicating roles for NaV1.7 in both types of fibers researchgate.net.

Further studies using GCaMP6s imaging of esophageal vagal neurons during electrical stimulation revealed that tetrodotoxin-sensitive conduction was abolished in many neurons by this compound alone, highlighting a critical role for NaV1.7 in the conduction of action potentials in these specific vagal fibers researchgate.net. While NaV1.8 cannot initiate action potentials alone in the presence of tetrodotoxin, there is evidence suggesting cooperation between NaV1.8 and tetrodotoxin-sensitive NaV1s (mainly NaV1.7) in vagal action potential conduction, where both are required for most vagal fibers larvol.com.

Sympathetic Adrenergic Responses in Vascular Smooth Muscle

NaV1.7 is expressed in sympathetic ganglion neurons nih.govnih.gov. The role of NaV1.7 in sympathetic nerve function, particularly concerning adrenergic responses in vascular smooth muscle, has been explored in preclinical settings. Although the provided search results did not yield detailed experimental data specifically on the effects of this compound on sympathetic adrenergic responses in vascular smooth muscle, the expression of NaV1.7 in sympathetic neurons suggests a potential modulatory role.

One search result referenced a study on the role of NaV1.7 in sympathetic nerve function in human and guinea-pig arteries mdpi.com. While the abstract was not fully available in the snippet, the citation implies that research has been conducted in this area. Another study involving conditional NaV1.7 knockout mice indicated that the deletion of SCN9A (the gene encoding NaV1.7) in both sensory and sympathetic neurons was required to produce a phenotype analogous to congenital insensitivity to pain in humans, even though NaV1.7 is mainly expressed in the peripheral nervous system nih.gov. This suggests that NaV1.7 expression in peripheral sympathetic neurons may be essential for certain aspects of pain transmission, which could indirectly involve sympathetic adrenergic mechanisms mdpi.com.

Given that NaV1.7 is present in sympathetic neurons, and sympathetic nerves innervate vascular smooth muscle, it is biologically plausible that NaV1.7 activity in these neurons could influence the release of adrenergic neurotransmitters (like norepinephrine) that regulate vascular tone. However, without specific preclinical data detailing this compound's effects on these responses, a comprehensive description based solely on the provided information is limited.

Clinical Translation and Human Studies of Pf 05089771

Clinical Trial Phases and Design

The clinical trial program for PF-05089771 encompassed both Phase I and Phase II studies, utilizing various designs to assess the compound's characteristics and therapeutic effects.

Multiple Phase I studies were conducted to investigate the properties of this compound in humans. tandfonline.com An early study involved a human microdose administration to determine the compound's clinical pharmacokinetics. researchgate.net A key Phase I trial, identified as NCT02349607, was a double-blind, randomized, placebo-controlled, five-period crossover study. nih.govnus.edu.sg This study was designed to examine the effect of this compound, both alone and in combination with pregabalin (B1679071), on various evoked pain endpoints in healthy volunteers, using ibuprofen (B1674241) and pregabalin as positive controls. nih.gov

Interactive Table: Overview of Selected this compound Phase I Clinical Trials

| Clinical Trial Identifier | Study Title/Purpose | Study Design | Population |

|---|---|---|---|

| NCT02349607 | To examine the effect of this compound on evoked pain endpoints. nih.govnus.edu.sg | Double-blind, double-dummy, randomized, placebo-controlled, 5-period cross-over. nih.gov | Healthy Volunteers. nih.gov |

| Not specified | To determine clinical pharmacokinetics. researchgate.net | Human microdose study. researchgate.net | Not specified |

| NCT01365637 | Not detailed in sources. | Not detailed in sources. | Not specified |

| NCT01529671 | Not detailed in sources. | Not detailed in sources. | Not specified |

| NCT01259882 | Not detailed in sources. | Not detailed in sources. | Not specified |

Following the initial Phase I assessments, this compound advanced to Phase II clinical trials to evaluate its efficacy in treating specific pain conditions. tandfonline.com These studies targeted patient populations with postoperative dental pain, painful diabetic neuropathy, and inherited erythromelalgia. tandfonline.comnih.gov

A common and rigorous design used in the Phase II program for this compound was the randomized, double-blind, placebo-controlled trial. The study investigating the compound for painful diabetic peripheral neuropathy (NCT02215252) was a randomized, placebo- and active-controlled parallel group clinical trial. researchgate.netnih.gov Similarly, the pivotal study in postoperative dental pain (NCT01529346) was placebo-controlled, allowing for a direct comparison of the drug's effect against a non-active substance. tandfonline.comnih.gov

Crossover study designs, where participants receive both the investigational drug and a comparator in a sequential, randomized order, were also employed. A Phase II study assessing this compound in patients with inherited erythromelalgia utilized a crossover design, with patients receiving both the active drug and a placebo. nih.gov This design is particularly useful in smaller patient populations, as it allows each participant to serve as their own control. nih.gov

Phase II Studies

Investigated Pain Conditions

The primary focus of the Phase II clinical program was to determine the analgesic efficacy of this compound in established human pain models.

One of the key indications investigated for this compound was acute postoperative pain following the surgical extraction of third molars, a standard model for assessing analgesic efficacy. tandfonline.comnih.gov A Phase II trial, NCT01529346, was completed for this indication. drugbank.com

The study, which enrolled 235 subjects, found that this compound provided a statistically significant improvement in pain relief compared to a placebo. tandfonline.comnih.gov However, the magnitude of this effect was modest. nih.gov Research findings indicated that the efficacy of this compound was only half that of the active comparator, ibuprofen. tandfonline.com While the study demonstrated some analgesic activity, the results did not meet the prespecified criteria for clinical success. nih.gov

Interactive Table: Summary of this compound Dental Pain Study (NCT01529346) Findings

| Parameter | Finding | Source |

|---|---|---|

| Indication | Postoperative dental pain following third molar extraction. | tandfonline.comnih.gov |

| Number of Subjects | 235 | nih.gov |

| Primary Endpoint | Total pain relief over 6 hours (TOTPAR wikipedia.org). | nih.gov |

| Efficacy vs. Placebo | Statistically significant improvement in pain relief. | tandfonline.comnih.gov |

| Efficacy vs. Active Comparator | Approximately half as efficacious as ibuprofen. | tandfonline.com |

Inherited Erythromelalgia (IEM)

Inherited Erythromelalgia (IEM) is a rare genetic disorder characterized by debilitating pain and redness, often in response to heat. nih.gov Clinical investigation of this compound in this specific patient population has provided insights into its mechanism of action. A Phase 2, double-blind, placebo-controlled clinical study (NCT01769274) was conducted to assess the efficacy of the compound in treating pain associated with IEM. tandfonline.comburningfeet.orgucl.ac.uk

Assessment of Heat-Induced Pain

The primary focus of the clinical trial in IEM patients was to evaluate the effect of this compound on heat-evoked pain. ucl.ac.uk In the study, five patients with confirmed IEM received a single oral dose of either this compound or a placebo in a crossover design. burningfeet.org Pain attacks were induced using a controlled heat stimulus applied to the extremities before and at various intervals after dosing. burningfeet.orgucl.ac.uk

Study Limitations due to Rarity of IEM

The primary limitation of the clinical investigation of this compound for Inherited Erythromelalgia is the rarity of the condition itself. The proof-of-concept study was conducted with only five participants. burningfeet.org While the crossover design of the trial adds strength to the findings, the small sample size inherently limits the statistical power and the generalizability of the results to a broader IEM population.

Painful Diabetic Peripheral Neuropathy (DPN)

This compound was also evaluated for the treatment of painful diabetic peripheral neuropathy (DPN), a more common neuropathic pain condition. A Phase 2, randomized, placebo and active-controlled parallel group clinical trial (NCT02215252) was designed to investigate its efficacy. tandfonline.comnih.gov

Monotherapy and Add-on Therapy with Pregabalin

The clinical trial for DPN was structured to evaluate the efficacy of this compound both as a standalone treatment (monotherapy) and as an add-on therapy to pregabalin, a standard treatment for peripheral neuropathy. researchgate.netdrugbank.comveeva.com This design aimed to determine if this compound could provide pain relief on its own or enhance the analgesic effects of an established medication. nih.gov

Efficacy Endpoints (e.g., Average Pain Score, Sleep Quality)

The primary efficacy endpoint in the DPN study was the change in the weekly average pain score during the fourth week of treatment. nih.govresearchgate.net Patients recorded their pain intensity daily using a Numerical Rating Scale. researchgate.net Secondary endpoints included an assessment of sleep quality, which is often impaired in patients with chronic pain. tandfonline.com However, the study concluded that this compound did not produce statistically significant improvements in either pain ratings or sleep quality after four weeks of treatment when compared to placebo. tandfonline.com

Comparison with Positive Controls (e.g., Pregabalin, Ibuprofen)

The DPN trial included pregabalin as a positive control to benchmark the efficacy of this compound. nih.govresearchgate.net While this compound showed a trend towards pain reduction, the effect was not statistically significant. nih.govresearchgate.net In contrast, pregabalin demonstrated a robust and statistically significant reduction in pain scores compared to placebo. tandfonline.comnih.govresearchgate.net The effect of this compound was smaller than that observed with pregabalin. nih.govresearchgate.net As the predefined efficacy criteria were not met, the study did not advance to its second part. tandfonline.comnih.gov

In a separate study for postoperative dental pain, this compound was compared against both placebo and ibuprofen. While it showed a statistically significant improvement over placebo, its efficacy was only about half that of the positive control, ibuprofen. tandfonline.com

| Treatment Group | Mean Posterior Difference vs. Placebo (Average Pain Score) | 90% Credible Interval | Statistically Significant? |

|---|---|---|---|

| This compound | -0.41 | -1.00 to 0.17 | No |

| Pregabalin | -0.53 | -0.91 to -0.20 | Yes |

Evoked Pain Models in Healthy Volunteers

To investigate the analgesic properties of the selective Nav1.7 inhibitor this compound, a comprehensive, randomized, placebo-controlled, five-period crossover study was conducted in healthy volunteers (NCT02349607). nih.govnih.gov This study utilized a battery of human evoked pain models to assess the compound's effect on various pain modalities. nih.govnih.gov Twenty-five subjects were enrolled, with 23 completing all five study periods. nih.govnih.gov The study included pregabalin and ibuprofen as active controls to validate the sensitivity of the pain models. nih.govnih.gov

The study assessed the effects of this compound on thermal pain thresholds on both normal, untreated skin and skin sensitized by ultraviolet B (UVB) radiation. nih.govnih.gov In both conditions, this compound administered alone did not show a statistically significant difference from placebo in altering pain thresholds. nih.govnih.gov In contrast, the active controls demonstrated expected analgesic effects. nih.govnih.gov Pregabalin showed a significant effect on thermal pain in both normal and UVB-treated skin. nih.govnih.gov Ibuprofen also demonstrated a significant analgesic effect on the UVB-sensitized skin, which is consistent with its anti-inflammatory properties. nih.govnih.gov

The response to pressure-induced pain was another modality tested in the healthy volunteer study. nih.govnih.gov The results indicated that this compound had no significant effect on pressure pain thresholds when compared to placebo. nih.govnih.gov However, both pregabalin and ibuprofen, the positive controls, showed significant effects relative to placebo in this assessment. nih.govnih.gov

The cold pressor test, which involves immersing a hand in cold water to induce pain, was used to evaluate the analgesic efficacy of this compound. nih.govnih.gov Consistent with the findings from other pain models, this compound did not differ from placebo in its effect on pain tolerance in the cold pressor test. nih.govnih.gov Pregabalin, on the other hand, produced a significant analgesic effect in this model, increasing the pain threshold compared to placebo. nih.govnih.gov

The battery of pain models also included assessments of electrical pain thresholds to investigate the compound's effect on nerve excitability. researchgate.net In this modality, this compound again failed to demonstrate any significant analgesic effect compared to placebo. researchgate.net

Osteoarthritis of the Knee

Based on available clinical trial data and scientific literature, there have been no human clinical studies specifically investigating the efficacy of this compound for pain associated with osteoarthritis of the knee. researchgate.net The compound has been evaluated in preclinical studies using rat models of knee arthritis, which showed that local administration of this compound could reduce secondary allodynia in certain models of joint pain. nih.govnih.gov However, these findings in animal models have not been translated into human clinical trials for this indication.

Clinical Efficacy and Outcomes

The clinical development of this compound did not demonstrate sufficient analgesic efficacy to proceed to later stages. nih.gov In the comprehensive study using a battery of evoked pain models in healthy subjects, this compound, administered alone or in combination with pregabalin, failed to show any significant analgesic properties across thermal, pressure, cold, and electrical pain modalities when compared with placebo. nih.govnih.gov

This lack of efficacy in experimental pain models was consistent with the disappointing results observed in clinical trials for other pain conditions. nih.gov For instance, in a study on patients with painful diabetic peripheral neuropathy, this compound did not achieve statistically significant improvements in pain scores compared to placebo. nih.gov While trends toward pain relief were noted in some early studies, the magnitude of the effect did not meet the pre-specified criteria for clinical significance. nih.gov Consequently, further development of this compound as an analgesic was not pursued. nih.gov

Interactive Data Table: this compound Efficacy in Evoked Pain Models

| Pain Model | This compound vs. Placebo Outcome | Active Control (Pregabalin) vs. Placebo Outcome | Active Control (Ibuprofen) vs. Placebo Outcome |

| Thermal Pain (Normal Skin) | No Significant Difference nih.govnih.gov | Significant Effect nih.govnih.gov | Not Reported |

| Thermal Pain (UVB Skin) | No Significant Difference nih.govnih.gov | Significant Effect nih.govnih.gov | Significant Effect nih.govnih.gov |

| Pressure Stimulation | No Significant Difference nih.govnih.gov | Significant Effect nih.govnih.gov | Significant Effect nih.govnih.gov |

| Cold Pressor | No Significant Difference nih.govnih.gov | Significant Effect nih.govnih.gov | Not Reported |

| Electrical Pain | No Significant Difference researchgate.net | Not Reported | Not Reported |

Statistical Significance of Pain Reduction

Clinical trials investigating this compound have yielded mixed results regarding its ability to produce statistically significant pain reduction across different pain models.

In a key study involving subjects with painful diabetic peripheral neuropathy (DPN), this compound did not achieve the primary endpoint for efficacy. researchgate.netnih.gov While a trend toward a reduction in the weekly average pain score was noted, this was not statistically significant when compared with a placebo after four weeks of treatment. researchgate.netnih.gov The mean posterior difference in pain score versus placebo was -0.41, with a 90% credible interval of -1.00 to 0.17, failing to meet the predefined efficacy criteria. nih.gov

Conversely, a study on postoperative dental pain following third molar extraction found that this compound did provide a statistically significant improvement in pain relief compared to a placebo. tandfonline.com However, this effect was modest. tandfonline.com In another study using a battery of human evoked pain models in healthy volunteers, this compound, administered alone, did not demonstrate any significant analgesic properties and failed to differ from placebo on the primary pain endpoints. nih.govnih.gov

Table 1: Statistical Significance of Pain Reduction with this compound in Human Studies

| Indication | Comparison | Outcome | Statistical Significance |

|---|---|---|---|

| Painful Diabetic Peripheral Neuropathy | vs. Placebo | No significant reduction in weekly average pain score. researchgate.netnih.gov | Not Significant. researchgate.netnih.gov |

| Postoperative Dental Pain | vs. Placebo | Improvement in pain relief. tandfonline.com | Significant. tandfonline.com |

Responder Rates

Responder rates, which measure the proportion of patients achieving a certain level of pain relief, provide another perspective on clinical efficacy. In the trial for painful diabetic peripheral neuropathy, responder rates for this compound versus placebo were analyzed at the 30% and 50% pain reduction thresholds. medcentral.com The odds ratio for achieving at least 30% pain reduction was 1.91, and for achieving at least 50% pain reduction, it was 1.25. medcentral.com

Table 2: Responder Rate Odds Ratios for this compound vs. Placebo in Painful Diabetic Neuropathy

| Pain Reduction Threshold | Odds Ratio (90% CI) |

|---|---|

| ≥ 30% | 1.91 (0.78 to 4.69). medcentral.com |

Impact on Sleep Quality

The relationship between pain and sleep is well-established, and improvements in sleep quality are often considered a key secondary outcome in analgesic clinical trials. However, in the study of this compound for painful diabetic neuropathy, the compound did not demonstrate statistically significant improvements in sleep quality after four weeks of treatment. tandfonline.com

Comparison to Existing Analgesics

Direct comparisons with established analgesics in clinical trials are crucial for determining the relative efficacy of a new compound. This compound was compared against pregabalin and ibuprofen in different studies.

In the trial for painful diabetic peripheral neuropathy, the analgesic effect of this compound was smaller than that of the active control, pregabalin. researchgate.netnih.gov Pregabalin achieved a statistically significant reduction in pain compared to placebo, with a mean posterior difference of -0.53. nih.gov Similarly, a study in healthy volunteers using a battery of pain models confirmed the analgesic profiles of pregabalin and ibuprofen, which showed significant effects relative to placebo, whereas this compound did not. nih.govnih.gov

In the setting of postoperative dental pain, while this compound was superior to placebo, it was found to be only half as efficacious as the positive control, ibuprofen. tandfonline.com

Table 3: Efficacy Comparison of this compound to Existing Analgesics

| Indication | Comparator | Relative Efficacy |

|---|---|---|

| Painful Diabetic Peripheral Neuropathy | Pregabalin | The effect of this compound was smaller than that of pregabalin. researchgate.netnih.gov |

| Postoperative Dental Pain | Ibuprofen | This compound was only half as efficacious as ibuprofen. tandfonline.com |

Overall Efficacy Assessment in Various Indications

Painful Diabetic Peripheral Neuropathy (DPN): The compound failed to show a statistically significant effect on pain ratings compared to placebo, leading to the early termination of the study. nih.govtandfonline.com

Postoperative Dental Pain: this compound demonstrated a statistically significant analgesic effect over placebo, but its efficacy was substantially lower than that of ibuprofen. tandfonline.com

Inherited Erythromelalgia (IEM): In a very small study with only five subjects, a single dose of this compound led to a decrease in heat-induced pain compared to placebo, suggesting a favorable effect in this specific, rare genetic disorder. tandfonline.com

Evoked Pain in Healthy Volunteers: Using a battery of pain models, studies did not demonstrate any analgesic properties of this compound, either alone or when administered with pregabalin. nih.govnih.gov

Given these modest or negative results, further development of this compound was discontinued. nih.gov

Translational Challenges and Future Directions

The journey of this compound highlights significant challenges in translating preclinical findings for NaV1.7 inhibitors into clinical efficacy.

Translational Gap Between Preclinical and Clinical Studies

Despite promising preclinical data and a strong genetic validation for NaV1.7 as a pain target, this compound and other selective NaV1.7 inhibitors have largely failed to demonstrate effective analgesia in human clinical trials. researchgate.netnih.gov Several factors have been proposed to explain this translational gap:

Pharmacokinetics: One major hypothesis for the disappointing performance is related to the compound's pharmacokinetic properties. Arylsulfonamide NaV1.7 blockers like this compound have been noted to have high binding to plasma proteins, which may lead to low free concentrations of the drug at the target-binding site, thereby limiting its efficacy. researchgate.net

Peripheral vs. Central Nervous System Activity: this compound is a peripherally restricted NaV1.7 blocker. nih.govnih.gov Since NaV1.7 is also present at the central terminals of dorsal root ganglion neurons within the spinal cord, it is possible that peripheral blockade alone is insufficient to produce robust analgesia and that central nervous system access is required. nih.gov

Preclinical Modeling: The failure of multiple NaV1.7 inhibitors has raised questions about the predictive validity of the preclinical models used in their development. researchgate.net There may be a need for improved models that more accurately reflect human pain states. tandfonline.com The use of induced pluripotent stem cell (iPSC) technology, which allows for the study of human neurons in vitro, has been suggested as a potential tool to help bridge the gap between preclinical and clinical studies. tandfonline.com

The clinical outcomes for this compound have contributed to a re-evaluation of the strategy for targeting the NaV1.7 channel for pain relief. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pregabalin |

Role of Personalized Medicine and iPSC Technology in Predicting Response

The inconsistent and often disappointing clinical trial results for this compound have highlighted the need for more sophisticated models to predict patient response. Personalized medicine, which aims to tailor treatment to individual patient characteristics, is a promising avenue. mdpi.com A key technology in this field is the use of induced pluripotent stem cells (iPSCs). nih.gov iPSCs can be generated from individual patients and differentiated into various cell types, including nociceptors, the sensory neurons that detect painful stimuli. ukri.org

This technology allows for the creation of "disease-in-a-dish" models that can recapitulate a patient's specific pathophysiology. nih.gov By studying how a patient's iPSC-derived nociceptors respond to a drug like this compound, researchers may be able to predict that individual's clinical response. tandfonline.com This approach could help to identify patient subpopulations who are more likely to benefit from a particular treatment, thereby enabling more targeted and effective clinical trials. nih.govtandfonline.com The use of iPSC technology could help bridge the gap between preclinical animal studies and human clinical trials by providing a human-based cellular model for drug screening and validation. ukri.orgtandfonline.com

Consideration of CNS Access for Analgesic Efficacy

A critical point of discussion in the development of this compound and other NaV1.7 inhibitors is the necessity of central nervous system (CNS) access for achieving robust analgesia. nih.gov this compound was designed to be peripherally restricted, with the rationale that blocking NaV1.7 in peripheral nociceptors would be sufficient to inhibit pain signaling at its source. tandfonline.comnih.gov This approach was based on the understanding that NaV1.7 plays a crucial role in the initiation of action potentials in the peripheral terminals of these neurons. nih.gov

However, the modest analgesic effects observed in clinical trials have led to a reconsideration of this hypothesis. nih.gov NaV1.7 is also present at the central terminals of dorsal root ganglion neurons within the spinal cord, which is protected by the blood-spinal cord barrier. researchgate.net It is now being questioned whether blocking NaV1.7 in the dorsal horn is necessary to effectively disrupt pain transmission. researchgate.net The disappointing clinical performance of peripherally restricted NaV1.7 inhibitors like this compound has fueled the debate on whether CNS penetration is a prerequisite for meaningful analgesic efficacy. researchgate.net

Importance of Target Engagement in Clinical Trials

Ensuring adequate target engagement—the degree to which a drug binds to its intended molecular target in the body—is paramount for the success of clinical trials. nih.gov For this compound, a key challenge has been achieving and demonstrating sufficient blockade of the NaV1.7 channel at clinically relevant doses. researchgate.net Disappointing outcomes in early clinical studies with NaV1.7 inhibitors have been partly attributed to insufficient target engagement. nih.gov

Factors such as high plasma protein binding can limit the amount of free drug available to interact with the NaV1.7 channel, potentially leading to lower than expected efficacy. researchgate.netnih.gov The development of preclinical models, such as those using mice with a gain-of-function mutation in the human NaV1.7 gene, has been instrumental in assessing target engagement of newer compounds. nih.gov These models allow researchers to determine the free plasma concentrations required to produce a pharmacological effect, providing a more accurate prediction of the exposures needed for efficacy in humans. nih.gov The experience with this compound underscores the critical need to optimize and verify target engagement in the early stages of clinical development.

Challenges with Drug Selectivity and Off-Target Effects in NaV Inhibitors

While this compound was developed as a selective NaV1.7 inhibitor, achieving absolute selectivity for a specific sodium channel subtype remains a significant challenge due to the high degree of structural similarity among the different NaV isoforms. nih.govnih.gov Non-selective sodium channel blockers are used as analgesics, but their utility is often limited by side effects resulting from the blockade of other NaV channels. nih.govnih.gov These can include adverse effects on the central nervous system and the cardiovascular system. nih.gov

This compound exhibits good selectivity over several NaV subtypes, including NaV1.5, which is crucial for cardiac function. plos.orgnih.gov However, selectivity over other CNS- and PNS-expressed isoforms like NaV1.1, NaV1.2, and NaV1.6 is more modest. nih.gov Even with highly selective compounds, the potential for off-target effects remains a concern. The clinical experience with various NaV inhibitors, including this compound, highlights the delicate balance between achieving sufficient on-target efficacy and avoiding undesirable off-target effects. nih.govnih.gov

| Compound | Target Selectivity Profile |

| This compound | Potent and selective inhibitor of NaV1.7. nih.gov Shows 11-fold, 16-fold, and 59-fold selectivity over NaV1.2, NaV1.6, and NaV1.1, respectively. nih.gov Exhibits ≥909-fold selectivity over NaV1.3, NaV1.4, NaV1.5, and NaV1.8. nih.gov |

| Carbamazepine (B1668303) | Broad-spectrum NaV inhibitor. researchgate.net |

| Vixotrigine | Broad-spectrum NaV inhibitor. researchgate.net |

Potential for Combination Therapy Approaches

In light of the limited efficacy of this compound as a monotherapy, there is growing interest in exploring combination therapy approaches. nih.govnih.gov The rationale is that combining a NaV1.7 inhibitor with a drug that has a different mechanism of action could lead to synergistic or additive analgesic effects. nih.gov A phase II clinical trial was conducted to investigate the efficacy of this compound both alone and as an add-on therapy to pregabalin for the treatment of painful diabetic peripheral neuropathy. nih.govveeva.com The hypothesis was that the distinct mechanisms of action of this compound (blocking NaV1.7) and pregabalin (acting on the alpha2-delta subunit of voltage-gated calcium channels) could result in enhanced pain relief. nih.gov